

A Technical Guide to the Toxicological Profile of Bromo-DragonFLY

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Compound of Interest

Compound Name: **Bromo-DragonFLY**

Cat. No.: **B1250283**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for an audience of researchers and scientific professionals for informational and educational purposes only. **Bromo-DragonFLY** is a potent and dangerous substance with a high risk of severe and lethal toxic effects. This guide does not endorse or encourage its use.

Introduction

Bromo-DragonFLY (1-(8-bromobenzo[1,2-b;4,5-b']difuran-4-yl)-2-aminopropane) is a potent, long-acting synthetic hallucinogen belonging to the phenethylamine and benzodifuran classes. [1] First synthesized in 1998 by David E. Nichols's laboratory as a research chemical to probe the structure and activity of serotonin receptors, it has since appeared on the recreational drug market.[1] Its name derives from the resemblance of its molecular structure to a dragonfly.[2]

The substance is notable for its extremely high potency, comparable to LSD, and an unusually long duration of action, with effects lasting up to three days.[3][4] Due to its high potency, delayed onset, and severe vasoconstrictive effects, **Bromo-DragonFLY** has been associated with numerous hospitalizations and fatalities worldwide.[2][4] This guide provides a comprehensive overview of its toxicological profile, leveraging available data from preclinical studies, in silico modeling, and clinical case reports.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for **Bromo-DragonFLY** is its potent interaction with the serotonergic system. It also exhibits significant activity as a monoamine oxidase inhibitor.

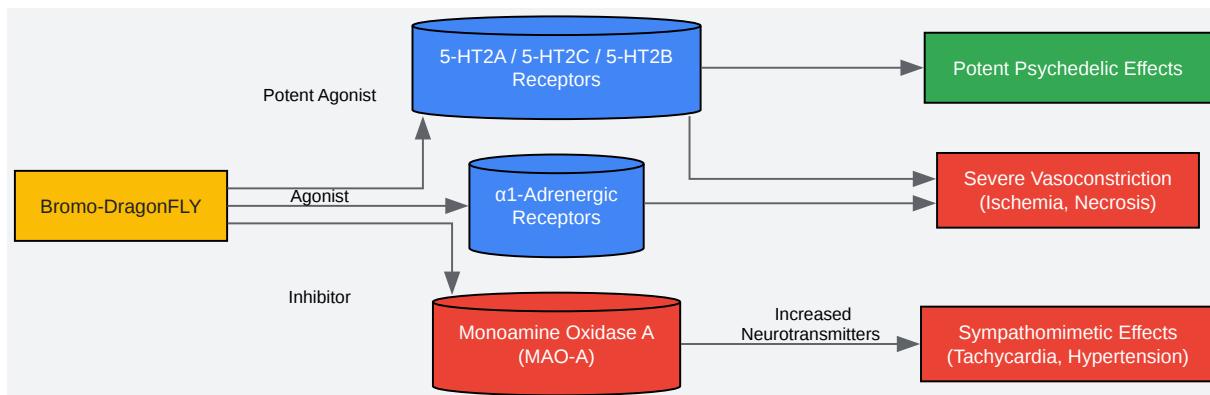
2.1 Serotonergic Receptor Activity **Bromo-DragonFLY** is a potent full agonist of the serotonin 5-HT₂ family of receptors, with exceptionally high affinity for the 5-HT_{2a} and 5-HT_{2c} subtypes. [3] The hallucinogenic effects are primarily mediated by its agonist activity at the 5-HT_{2a} receptor.[2] The (R)-(-)-enantiomer is the more active stereoisomer, possessing greater binding affinity than the (S)-enantiomer.[3] Its affinity for the α 1-adrenergic receptor is also thought to contribute to its profound vasoconstrictive effects.[5]

Table 1: Receptor Binding Affinities of **Bromo-DragonFLY**

Receptor Subtype	Binding Affinity (K _i , nM)
5-HT _{2a}	0.04
5-HT _{2c}	0.02
5-HT _{2B}	0.19

Data sourced from Wikipedia, citing primary literature.[3]

2.2 Monoamine Oxidase Inhibition In addition to its receptor agonist activity, **Bromo-DragonFLY** is a potent competitive inhibitor of monoamine oxidase A (MAO-A).[3] This inhibition prevents the breakdown of monoamine neurotransmitters like serotonin and norepinephrine, which can potentiate its serotonergic and sympathomimetic effects and contributes to its toxicity and long duration of action.



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Figure 1: Primary Pharmacodynamic Mechanisms of **Bromo-DragonFLY**.

Pharmacokinetics

A key feature of **Bromo-DragonFLY**'s toxicological profile is its resistance to hepatic metabolism.^[2] In silico studies predict high gastrointestinal absorption and the potential to cross the blood-brain barrier.^[6] The benzodifuran nucleus is thought to make the compound resistant to metabolism, leading to prolonged bioavailability, an extremely long duration of action, and increased toxicity.^[4] Excretion is predicted to occur primarily via renal pathways.^[6]

Toxicological Profile

The toxicity of **Bromo-DragonFLY** in humans is exceptionally high, with numerous case reports of severe adverse effects and fatalities resulting from its use.^[7]

4.1 Clinical Manifestations of Toxicity Acute intoxication can manifest as a severe sympathomimetic and serotonergic toxidrome.^[6] Symptoms include:

- **Cardiovascular:** Severe hypertension, tachycardia, and profound peripheral vasoconstriction.^[2]
- **Neurological:** Agitation, terrifying hallucinations, confusion, seizures, and hyperthermia.^{[2][6]}

- Other: Rhabdomyolysis, renal failure, liver failure, and tissue necrosis.[6][8]

The most infamous toxic effect is severe and prolonged vasoconstriction, which can lead to tissue ischemia and gangrene, sometimes requiring amputation of extremities.[5][7] This is believed to result from combined agonism at 5-HT_{2a} and α-adrenergic receptors.[1]

4.2 Post-Mortem Toxicological Findings Fatalities provide the most direct, albeit tragic, quantitative data on lethal concentrations in humans.

Table 2: Post-Mortem Concentrations in a **Bromo-DragonFLY** Fatality

Specimen	Concentration
Femoral Blood	0.0047 mg/kg
Urine	0.033 mg/kg
Vitreous Humour	0.0005 mg/kg

Data from a case report of an 18-year-old female. The cause of death was determined to be a fatal overdose of **Bromo-DragonFLY**.[2]

Lethal Dose (LD₅₀)

No experimentally determined LD₅₀ values from in vivo animal studies have been published for **Bromo-DragonFLY**. The high toxicity and lack of therapeutic potential have limited formal toxicological studies. However, recent in silico (computational) models have been used to predict the acute toxicity of the substance across different species.[9][10]

Table 3: Predicted Oral LD₅₀ of **Bromo-DragonFLY** (In Silico Data)

Species	Predicted LD ₅₀ (mg/kg)	Toxicity Class (GHS)
Mouse	283	4
Rat	472	4
Fish	12	2

Data sourced from a 2024 study using in silico toxicology methods. These are predicted values and not from experimental testing.[\[9\]](#)[\[10\]](#)

Experimental Protocols

6.1 Protocol: Forensic Quantification in Biological Matrices using LC-MS/MS Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of novel psychoactive substances like **Bromo-DragonFLY** in complex biological matrices due to its high sensitivity and selectivity.[\[11\]](#)

6.1.1 Objective: To accurately quantify **Bromo-DragonFLY** in post-mortem blood and urine samples.

6.1.2 Methodology:

- Sample Preparation:
 - An internal standard (e.g., a deuterated analog of **Bromo-DragonFLY**) is added to the biological sample (e.g., 1 mL of blood or urine).
 - Proteins are precipitated using a solvent like acetonitrile. The sample is vortexed and centrifuged.
 - Solid-Phase Extraction (SPE) is performed to remove interfering endogenous compounds. A mixed-mode cation exchange cartridge is typically used. The cartridge is conditioned, the sample is loaded, and the cartridge is washed with solvents of increasing polarity.
 - **Bromo-DragonFLY** is eluted with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The eluate is evaporated to dryness and reconstituted in the mobile phase. [\[12\]](#)
- Liquid Chromatography (LC):
 - The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
 - Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and

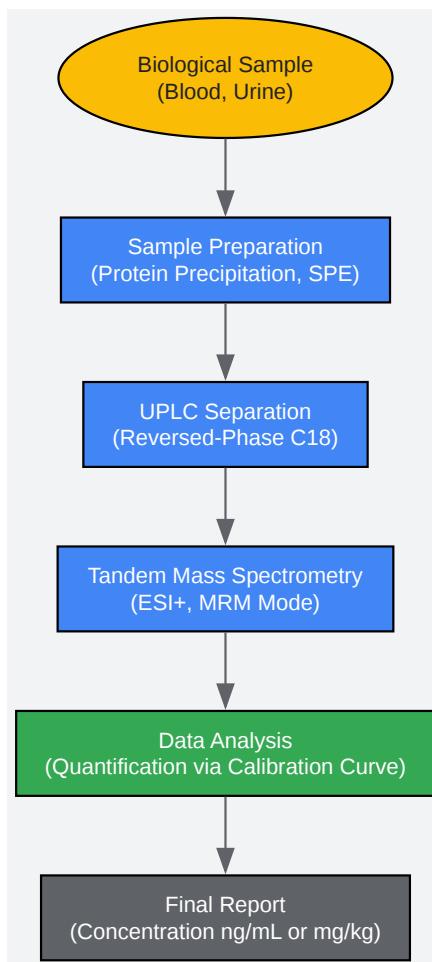
an organic component (e.g., acetonitrile or methanol).

- Tandem Mass Spectrometry (MS/MS):

- The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) corresponding to the protonated molecule of **Bromo-DragonFLY** is selected.
- The precursor ion is fragmented in the collision cell (Q2), and specific product ions (Q3) are monitored for quantification and confirmation. At least two product ion transitions are monitored for definitive identification.

- Quantification:

- A calibration curve is constructed by analyzing standards of known concentrations prepared in a blank matrix.
- The peak area ratio of the analyte to the internal standard is plotted against the concentration to determine the amount of **Bromo-DragonFLY** in the unknown sample.



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Figure 2: Workflow for Forensic Analysis of **Bromo-DragonFLY**.

6.2 Protocol: Assessment of In Vivo 5-HT_{2a} Agonist Potency via Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a reliable behavioral proxy for 5-HT_{2a} receptor activation and is widely used to assess the in vivo potency of hallucinogenic compounds.[13] [14]

6.2.1 Objective: To determine the ED₅₀ (median effective dose) of **Bromo-DragonFLY** for inducing the HTR in mice.

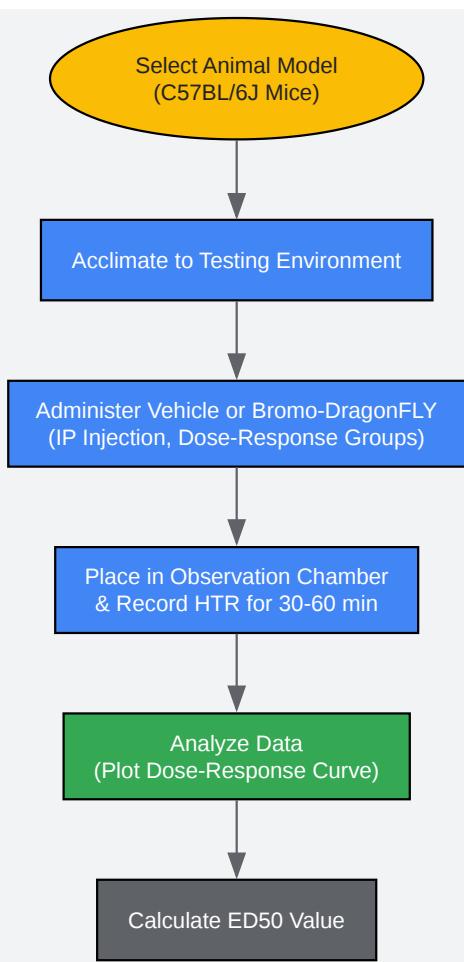
6.2.2 Animal Model: Male C57BL/6J mice are commonly used as they exhibit a robust HTR.[15]

6.2.3 Methodology:

- Animal Preparation & Acclimation:

- Animals are housed on a reverse light-dark cycle and allowed to acclimate to the testing room for at least 30 minutes before the experiment.[15]
- For automated detection, a small magnet may be affixed to the head of the mouse.[16]
- Drug Administration:
 - **Bromo-DragonFLY** is dissolved in a suitable vehicle (e.g., isotonic saline).
 - Different groups of mice are administered escalating doses of **Bromo-DragonFLY** (and a vehicle control) via intraperitoneal (IP) injection.
- Observation and Data Collection:
 - Immediately following injection, mice are placed individually into observation chambers (e.g., clear polycarbonate cages).
 - A magnetometer coil surrounding the cage can be used to automatically detect the rapid head movements characteristic of the HTR.[16] Alternatively, trained observers can manually count the number of head twitches for a set period (e.g., 30-60 minutes).[13]
 - A head twitch is defined as a rapid, rhythmic, side-to-side rotational head movement.[16]
- Data Analysis:
 - The total number of head twitches for each animal is recorded.
 - A dose-response curve is generated by plotting the mean number of head twitches against the logarithm of the dose.
 - The ED₅₀, the dose that produces 50% of the maximal response, is calculated from the curve using non-linear regression.

A study assessing the HTR in C57BL/6J mice reported an ED₅₀ of 0.20 µmol/kg for **Bromo-DragonFLY** (DOB-DFLY).[4]



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